molecular formula C20H20N6O B15102405 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B15102405
M. Wt: 360.4 g/mol
InChI Key: PAMFVBFWDGQSCW-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features a tetrazole ring, an indole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The indole ring is then constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles or indoles.

Scientific Research Applications

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2H-tetrazol-5-yl)phenyl]-1H-indole-3-carboxamide
  • N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-3-carboxamide

Uniqueness

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C20H20N6O/c1-13(2)26-12-17(16-9-4-5-10-18(16)26)20(27)21-15-8-6-7-14(11-15)19-22-24-25(3)23-19/h4-13H,1-3H3,(H,21,27)

InChI Key

PAMFVBFWDGQSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

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